N-Isopropyl Tadalafil

Catalog No.
S13962662
CAS No.
171596-30-8
M.F
C24H23N3O4
M. Wt
417.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-Isopropyl Tadalafil

CAS Number

171596-30-8

Product Name

N-Isopropyl Tadalafil

IUPAC Name

(2R,8R)-2-(1,3-benzodioxol-5-yl)-6-propan-2-yl-3,6,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),11,13,15-tetraene-4,7-dione

Molecular Formula

C24H23N3O4

Molecular Weight

417.5 g/mol

InChI

InChI=1S/C24H23N3O4/c1-13(2)26-11-21(28)27-18(24(26)29)10-16-15-5-3-4-6-17(15)25-22(16)23(27)14-7-8-19-20(9-14)31-12-30-19/h3-9,13,18,23,25H,10-12H2,1-2H3/t18-,23-/m1/s1

InChI Key

BIVDXKUVGNOBJF-WZONZLPQSA-N

Canonical SMILES

CC(C)N1CC(=O)N2C(C1=O)CC3=C(C2C4=CC5=C(C=C4)OCO5)NC6=CC=CC=C36

Isomeric SMILES

CC(C)N1CC(=O)N2[C@@H](C1=O)CC3=C([C@H]2C4=CC5=C(C=C4)OCO5)NC6=CC=CC=C36

N-Isopropyl Tadalafil is a derivative of Tadalafil, which is primarily known as a phosphodiesterase type 5 inhibitor used to treat erectile dysfunction and pulmonary arterial hypertension. The compound features an isopropyl group substitution, which may influence its pharmacological properties and efficacy. Tadalafil itself has a complex structure characterized by a bicyclic core with multiple functional groups that contribute to its biological activity.

Similar to those of Tadalafil. Key reactions include:

  • Condensation Reactions: These are crucial in forming the core structure of the compound, often involving amines and carbonyl compounds.
  • Cyclization: This process helps in forming the bicyclic structure typical of Tadalafil derivatives.
  • Aminolysis: The introduction of amine groups can modify the pharmacological profile of the compound.
  • Chloromethylation: This reaction introduces chloromethyl groups, which can be further substituted to enhance the activity or modify solubility.

N-Isopropyl Tadalafil exhibits biological activities similar to those of Tadalafil, primarily acting as a phosphodiesterase type 5 inhibitor. This action leads to increased levels of cyclic guanosine monophosphate, resulting in vasodilation and improved blood flow. Studies have shown that Tadalafil has a lower affinity for phosphodiesterase type 6 compared to type 5, minimizing potential visual side effects .

The synthesis of N-Isopropyl Tadalafil can be approached through several methods, including:

  • Pictet-Spengler Reaction: This reaction involves cyclization of tryptophan derivatives with aldehydes to form the core structure.
  • Aminolysis and Cyclization: Utilizing methylamine or isopropylamine in the presence of suitable solvents can yield high-purity products with improved yields .
  • Chloracetylation followed by Aminolysis: This method involves chloromethylation followed by treatment with amines to introduce the desired substituents .

N-Isopropyl Tadalafil is primarily researched for its potential applications in treating erectile dysfunction and pulmonary hypertension, similar to its parent compound. Additionally, its unique structural modifications might lead to variations in pharmacokinetics and pharmacodynamics, making it a candidate for further clinical studies.

Interaction studies have indicated that Tadalafil does not significantly affect the metabolism of other drugs processed by cytochrome P450 enzymes, particularly CYP3A4 . This suggests that N-Isopropyl Tadalafil may also exhibit a favorable interaction profile, reducing the risk of adverse drug interactions when administered alongside other medications.

Several compounds share structural similarities with N-Isopropyl Tadalafil. Below is a comparison highlighting their unique features:

Compound NameStructural FeaturesUnique Properties
TadalafilBicyclic core with methylene bridgeEstablished efficacy in erectile dysfunction
AvanafilSimilar bicyclic structureFaster onset of action
SildenafilBicyclic structure with different substitutionsShorter half-life
VardenafilContains a piperazine ringHigher selectivity for phosphodiesterase type 5

N-Isopropyl Tadalafil's unique isopropyl substitution may influence its solubility and receptor binding profile compared to these compounds.

XLogP3

3.1

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

417.16885622 g/mol

Monoisotopic Mass

417.16885622 g/mol

Heavy Atom Count

31

Dates

Modify: 2024-08-10

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